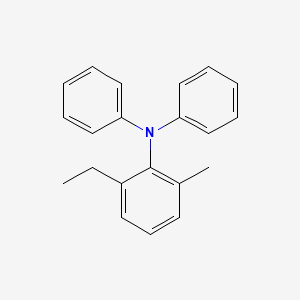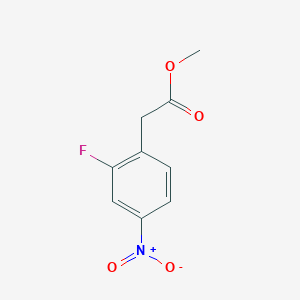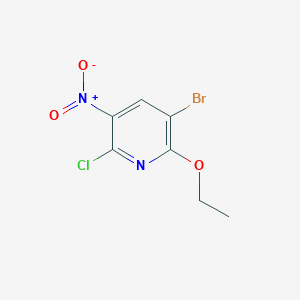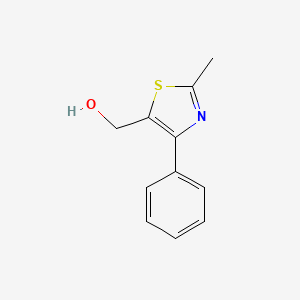
(2-(Ciclopropilmetoxi)fenil)metanamina
Descripción general
Descripción
(2-(Cyclopropylmethoxy)phenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a methanamine group
Aplicaciones Científicas De Investigación
(2-(Cyclopropylmethoxy)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Pharmacokinetics
Its impact on bioavailability is also unknown .
Result of Action
The molecular and cellular effects of (2-(Cyclopropylmethoxy)phenyl)methanamine’s action are currently unknown. More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
(2-(Cyclopropylmethoxy)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (2-(Cyclopropylmethoxy)phenyl)methanamine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of (2-(Cyclopropylmethoxy)phenyl)methanamine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2-(Cyclopropylmethoxy)phenyl)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (2-(Cyclopropylmethoxy)phenyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, (2-(Cyclopropylmethoxy)phenyl)methanamine may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Cyclopropylmethoxy)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-(Cyclopropylmethoxy)phenyl)methanamine remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to (2-(Cyclopropylmethoxy)phenyl)methanamine in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.
Dosage Effects in Animal Models
The effects of (2-(Cyclopropylmethoxy)phenyl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing metabolic pathways. At high doses, (2-(Cyclopropylmethoxy)phenyl)methanamine can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
(2-(Cyclopropylmethoxy)phenyl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. For example, (2-(Cyclopropylmethoxy)phenyl)methanamine may be metabolized to form reactive intermediates that can further interact with cellular components, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of (2-(Cyclopropylmethoxy)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, (2-(Cyclopropylmethoxy)phenyl)methanamine may be transported into cells via membrane transporters and subsequently distributed to organelles such as the mitochondria or endoplasmic reticulum.
Subcellular Localization
The subcellular localization of (2-(Cyclopropylmethoxy)phenyl)methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (2-(Cyclopropylmethoxy)phenyl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylmethoxy)phenyl)methanamine typically involves the reaction of 2-(cyclopropylmethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for (2-(Cyclopropylmethoxy)phenyl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Cyclopropylmethoxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyphenyl)methanamine
- (2-Ethoxyphenyl)methanamine
- (2-(Cyclopropylmethoxy)phenyl)ethanamine
Uniqueness
(2-(Cyclopropylmethoxy)phenyl)methanamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACVTFBJIFJJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599151 | |
| Record name | 1-[2-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-58-8 | |
| Record name | 1-[2-(Cyclopropylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)






![N-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-N-methylamine](/img/structure/B1602796.png)

